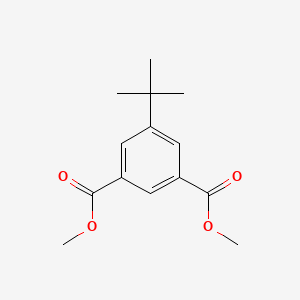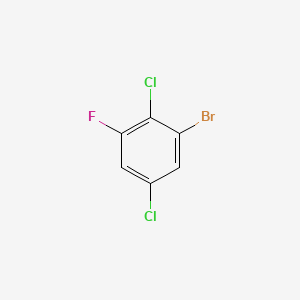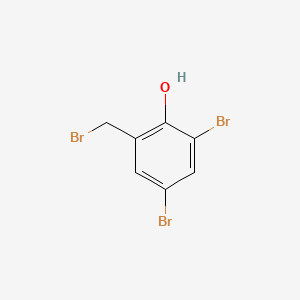
2-Benzyloxy-6-bromonaphthalene
Descripción general
Descripción
“2-Benzyloxy-6-bromonaphthalene” is a chemical compound with the molecular formula C17H13BrO and a molecular weight of 313.19 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, which includes “2-Benzyloxy-6-bromonaphthalene”, was first reported in 1860 by Edward Frankland . These compounds are used as building blocks and synthetic intermediates due to their versatile reactivity, stability, and low toxicity . Protodeboronation of alkyl boronic esters, a process relevant to the synthesis of “2-Benzyloxy-6-bromonaphthalene”, has been achieved using a radical approach .
Molecular Structure Analysis
The InChI code for “2-Benzyloxy-6-bromonaphthalene” is 1S/C17H13BrO/c18-16-8-6-15-11-17 (9-7-14 (15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 .
Chemical Reactions Analysis
Boronic acids, including “2-Benzyloxy-6-bromonaphthalene”, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations . A notable reaction involving “2-Benzyloxy-6-bromonaphthalene” is the formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
“2-Benzyloxy-6-bromonaphthalene” is a solid substance . It has a molecular weight of 313.19 .
Aplicaciones Científicas De Investigación
Synthesis of Hydroquinones
2-(Benzyloxy)-6-bromonaphthalene: is utilized in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important in the pharmaceutical industry as they serve as key intermediates in the synthesis of various therapeutic agents. They also play a role in polymer chemistry for the production of certain polymers with specialized properties .
Preparation of Sequential Polypeptides
This compound is instrumental in preparing sequential polypeptides, which are essential in the study of proteins and enzymes. Polypeptides form the building blocks of proteins and are crucial for understanding protein structure and function, which has implications in drug design and development .
Reagent for Synthesis of Chelating Ligands
It acts as a reagent in the synthesis of multidentate chelating ligands. These ligands are significant in coordination chemistry and are used to form stable complexes with metal ions. Such complexes have applications ranging from catalysis to medicinal chemistry, where they can be used to modulate the activity of metal-containing enzymes .
Pharmaceutical Research Intermediate
As a pharmaceutical intermediate, 2-(benzyloxy)-6-bromonaphthalene is involved in the synthesis of various pharmaceutical compounds. Its role as an intermediate allows for the creation of diverse chemical structures that can be optimized for drug efficacy and safety .
Antimicrobial Activity
Derivatives of 2-(benzyloxy)-6-bromonaphthalene have been studied for their antimicrobial properties. Chalcones derived from this compound have shown potential in combating microbial infections, which is a significant area of research given the rise of antibiotic-resistant strains .
Organic Synthesis Research
The compound is used in organic synthesis research to develop new synthetic methodologies. For instance, it has been involved in studies on the [1,2]-Wittig rearrangement of aryl oxazolines, which is a reaction used to construct complex organic molecules .
Safety and Hazards
The safety information for “2-Benzyloxy-6-bromonaphthalene” includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBDTXZESAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348769 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-bromonaphthalene | |
CAS RN |
2234-45-9 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)






![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)